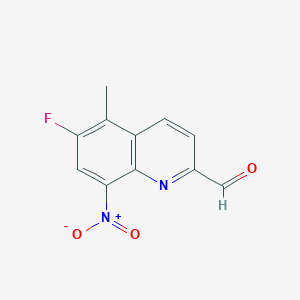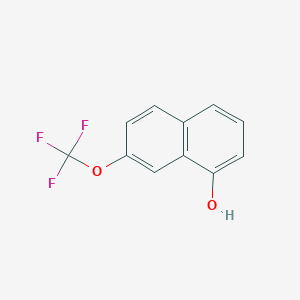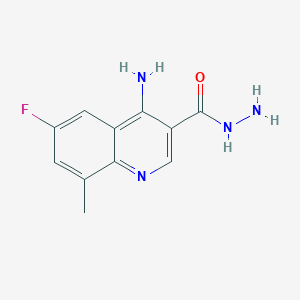
4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide is a fluorinated quinoline derivative with the molecular formula C11H11FN4O This compound is notable for its unique structural features, which include an amino group, a fluoro substituent, and a carbohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide typically involves multi-step processes. One common method includes the cyclization of appropriate precursors followed by functional group modifications. For instance, starting from 4-fluoroaniline, a series of reactions involving cyclization, methylation, and subsequent introduction of the carbohydrazide group can be employed .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the carbohydrazide moiety.
Reduction: Reduction reactions can target the fluoro substituent or other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with modified functional groups, while substitution reactions can introduce new substituents at the fluoro position .
Wissenschaftliche Forschungsanwendungen
4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Its potential antibacterial and antiviral properties are of interest in the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes such as DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. The fluoro substituent enhances its ability to penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-2-methylquinoline: Similar in structure but lacks the carbohydrazide group.
4-Amino-8-methylquinoline: Similar but without the fluoro substituent.
4-Amino-6,8-difluoroquinoline: Contains an additional fluoro group.
Uniqueness: 4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide is unique due to the presence of both the fluoro and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other quinoline derivatives, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C11H11FN4O |
|---|---|
Molekulargewicht |
234.23 g/mol |
IUPAC-Name |
4-amino-6-fluoro-8-methylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H11FN4O/c1-5-2-6(12)3-7-9(13)8(11(17)16-14)4-15-10(5)7/h2-4H,14H2,1H3,(H2,13,15)(H,16,17) |
InChI-Schlüssel |
WEWILNSNWDFAJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)NN)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol](/img/structure/B11878474.png)
![Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate](/img/structure/B11878482.png)
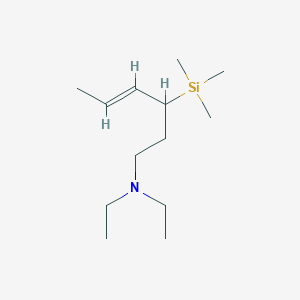

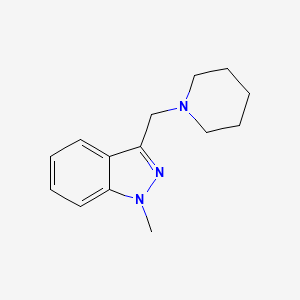
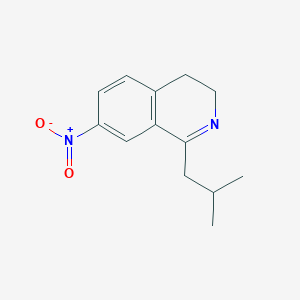

![4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11878536.png)
